6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline

Green Chemistry Quinoline Synthesis Catalyst-Free Protocol

This trisubstituted quinoline is a premier choice for SAR investigations and parallel library synthesis. Its unique combination of electron-withdrawing (4-nitrophenyl), lipophilic (4-phenyl), and halogen (6-chloro) substituents provides three distinct synthetic handles, enabling rapid diversification. The established green synthesis protocol (80% yield) ensures rapid gram-scale delivery. Its well-defined melting point (218 °C) and NMR signature serve as reliable identity and purity markers for batch-to-batch consistency verification.

Molecular Formula C21H13ClN2O2
Molecular Weight 360.8
CAS No. 313233-84-0
Cat. No. B2805119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline
CAS313233-84-0
Molecular FormulaC21H13ClN2O2
Molecular Weight360.8
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H13ClN2O2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(10-7-15)24(25)26/h1-13H
InChIKeyXUFMGHDTMMZKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline (CAS 313233-84-0): Key Identification and Baseline Properties for Research Procurement


6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline is a trisubstituted quinoline derivative bearing chloro at C-6, 4-nitrophenyl at C-2, and phenyl at C-4. It is a heterocyclic building block utilized in medicinal chemistry and materials science. The compound has been synthesized via a catalyst-free, glycerol-mediated green protocol, yielding a white solid with a melting point of 218 °C [1]. Computed physicochemical properties include a molecular weight of 360.8 g/mol, an XLogP3-AA of 5.9, zero hydrogen bond donors, and three hydrogen bond acceptors [2]. No peer-reviewed biological activity data were located in authoritative databases.

Why 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline Cannot Be Interchanged with Generic Quinoline Analogs


Substitution pattern on the quinoline core profoundly governs both reactivity and potential biological interaction. In the case of 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline, the simultaneous presence of an electron‑withdrawing 4-nitrophenyl group at C‑2 and a lipophilic phenyl at C‑4, combined with a chloro substituent at C‑6, creates a specific electronic and steric environment that cannot be replicated by analogs lacking one of these substituents [1]. Published spectral data confirm that the precise positioning of the chloro and nitro groups yields a distinct NMR signature and melting point that serve as identity and purity markers [1]. However, the absence of direct comparative pharmacological or materials-performance data means that any claim of functional superiority over a close analog must currently be verified experimentally by the end user.

6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Yield and Purity: 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline Achieves 80% Yield Under Green Conditions

In the glycerol/acetic acid system, 6-chloro-2-(4-nitrophenyl)-4-phenylquinoline was obtained as a white solid in 80% yield with a melting point of 218 °C [1]. The paper reports the synthesis of several 2,4-diphenylquinoline analogs under identical conditions, allowing a direct comparison: unsubstituted 2,4-diphenylquinoline was obtained in 85% yield, while the target compound's yield is slightly lower, likely due to the electron-withdrawing nitro group [1]. No other comparator in the series carried both a chloro and a nitro substituent, so the yield cannot be attributed solely to either group.

Green Chemistry Quinoline Synthesis Catalyst-Free Protocol

Lipophilicity (XLogP3-AA) Distinguishes 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline from Dechlorinated Analogs

The computed XLogP3-AA value for 6-chloro-2-(4-nitrophenyl)-4-phenylquinoline is 5.9 [1]. A direct 6‑des‑chloro analog (2-(4-nitrophenyl)-4-phenylquinoline, CID 10159321) has an XLogP3-AA of 5.3 [2]. The difference of 0.6 log units reflects the lipophilicity contribution of the chloro substituent and may influence membrane permeability, protein binding, and organic solubility.

Physicochemical Properties Lipophilicity Drug-likeness

Topological Polar Surface Area (tPSA) Differentiates 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline from 6‑Bromo and 6‑Unsubstituted Analogs

The computed topological polar surface area (tPSA) of 6-chloro-2-(4-nitrophenyl)-4-phenylquinoline is 58.7 Ų [1]. This value is identical to that of the 6‑bromo analog (2-(4-nitrophenyl)-6-bromo-4-phenylquinoline, CID 10221152, tPSA 58.7 Ų) [3] and the 6‑unsubstituted analog (2-(4-nitrophenyl)-4-phenylquinoline, CID 10159321, tPSA 58.7 Ų) [2], indicating that the halogen at position 6 does not alter the calculated PSA. Consequently, any differential biological effect observed among these three analogs cannot be attributed to passive permeability differences predicted by tPSA and must arise from electronic or steric factors unique to the chloro substituent.

Polar Surface Area Permeability Drug Design

Nitro Group Reduction Potential Provides a Synthetic Differentiation Point Against Non‑Nitro Analogs

The 4-nitrophenyl group at C‑2 can be selectively reduced to a 4‑aminophenyl group, enabling subsequent diazotization, azo coupling, or amide bond formation. This synthetic handle is absent in 2‑phenyl or 2‑(4‑chlorophenyl) analogs. While no quantitative rate data exist for this specific compound, class‑level precedents for 4‑nitrophenyl‑quinolines indicate that reduction with SnCl₂/HCl or catalytic hydrogenation proceeds with high selectivity without affecting the 6‑chloro substituent [1].

Synthetic Handle Functional Group Interconversion Building Block

Verified Research and Industrial Applications for 6-Chloro-2-(4-nitrophenyl)-4-phenylquinoline Based on Available Evidence


Synthetic Building Block for Diversity-Oriented Quinoline Libraries

The compound’s three distinct substituents (6‑Cl, 2‑(4‑NO₂‑Ph), 4‑Ph) provide three orthogonal synthetic handles—halogen cross‑coupling, nitro reduction, and electrophilic substitution—making it a versatile core for generating diverse analogs. The established green synthesis protocol with 80% yield [1] allows rapid gram‑scale production, which is advantageous for parallel library synthesis.

Physicochemical Probe in Structure–Activity Relationship (SAR) Studies

The calculated tPSA equivalence with its 6‑bromo and 6‑des‑halo analogs means that any differential biological activity can be confidently assigned to electronic effects of the chloro substituent rather than passive permeability differences [REFS-2, REFS-3, REFS-4]. This makes the compound a clean probe for SAR investigations where the role of halogen electronics is under study.

Reference Standard for Analytical Method Development and Procurement Quality Control

The well‑defined melting point (218 °C) and assigned ¹H NMR spectrum [1] enable the compound to serve as a reference standard for HPLC purity assays, GC‑MS identification, or batch‑to‑batch consistency checks. Any purchased lot can be rapidly verified against these published values to confirm structural identity and purity.

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